molecular formula C10H16F3NO2 B13258088 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

Cat. No.: B13258088
M. Wt: 239.23 g/mol
InChI Key: VDDMRJNFRLZOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is a fluorinated organic compound featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl propanoate moiety at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research . Its structural complexity and fluorine content contribute to unique physicochemical properties, such as improved bioavailability and resistance to enzymatic degradation.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate

InChI

InChI=1S/C10H16F3NO2/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13/h7-8H,3-6H2,1-2H3

InChI Key

VDDMRJNFRLZOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1CCC(CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate typically involves the reaction of 4-(trifluoromethyl)piperidine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-(4-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

  • Structural Differences: This compound (Ref: 10-F742626) contains a chromenone backbone with a trifluoromethyl group, unlike the piperidine-ester framework of the target compound. The presence of a 4-chlorophenoxy group and hydroxyl substituent distinguishes its reactivity and solubility .
  • Applications: Chromenone derivatives are often explored for antimicrobial and anti-inflammatory properties, whereas piperidine-based esters like this compound are prioritized in CNS drug development due to their ability to cross the blood-brain barrier .
  • Commercial Status : Both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis or niche applicability .

3-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethoxy]ethoxy]propanoate

  • Structural Complexity : This patented compound (EP 4 374 877 A2) shares the trifluoromethyl-piperidine motif but incorporates additional spirocyclic and pyrimidine elements, significantly increasing molecular weight (MW: ~800 g/mol) and steric hindrance compared to the simpler ester-based target compound (MW: ~255 g/mol) .
  • Pharmacological Relevance: The spirocyclic structure in the patent compound is designed for high-affinity kinase inhibition, while this compound’s ester group may favor prodrug strategies or metabolic modulation .

Key Comparative Data

Property This compound 3-(4-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Spirocyclic Patent Compound
Molecular Weight ~255 g/mol ~358 g/mol ~800 g/mol
Key Functional Groups Piperidine, -CF₃, methyl ester Chromenone, -CF₃, 4-chlorophenoxy, hydroxyl Spirocycle, pyrimidine, -CF₃
Solubility (Predicted) Moderate (lipophilic ester) Low (chromenone backbone) Very low (high steric bulk)
Therapeutic Potential CNS modulation, prodrugs Antimicrobial/anti-inflammatory Kinase inhibition
Source CymitQuimica CymitQuimica EP 4 374 877 A2

Research Findings and Limitations

  • Synthetic Accessibility: this compound’s synthesis is less labor-intensive than the spirocyclic analog, which requires multi-step coupling and purification .
  • Stability: The ester group in the target compound may hydrolyze under basic conditions, whereas the chromenone derivative’s rigidity enhances stability but limits solubility .

Biological Activity

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a piperidine ring, which is known to influence its biological activity. The molecular formula is C11H14F3NC_{11}H_{14}F_3N, and it has a molecular weight of approximately 233.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its mechanism can be summarized as follows:

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Modulation : It may inhibit or enhance the activity of specific enzymes that play roles in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : Preliminary studies suggest potential anxiolytic and antidepressant-like effects, making it a candidate for further investigation in mood disorders.
  • Antimicrobial Properties : Some derivatives of piperidine compounds have shown promising antimicrobial activity, indicating that this compound may possess similar properties.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various piperidine derivatives for their antimicrobial efficacy. This compound was included in a screening library, demonstrating moderate activity against certain bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .
  • CNS Activity Assessment :
    • Another study focused on the compound's effect on neurotransmitter systems. It was found to modulate serotonin and norepinephrine levels, which are critical in mood regulation. In animal models, it exhibited reduced anxiety-like behavior in elevated plus maze tests .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is crucial to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityMIC (µg/mL)
Methyl 2-[3-(trifluoromethyl)piperidin-1-yl]propanoateStructureModerate antibacterial20
Methyl 2-[4-chloropiperidin-1-yl]propanoateStructureCNS depressant15
Methyl 2-[4-(fluorophenyl)piperidin-1-yl]propanoateStructureAntidepressant-like25

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in treating mood disorders and infections. Further studies are required to fully elucidate its mechanisms of action, optimize its pharmacological profile, and assess its safety in clinical settings.

Future research should focus on:

  • In vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity while minimizing side effects.
  • Clinical Trials : To evaluate therapeutic potential in human subjects for various indications.

Q & A

Q. Basic Research Focus

  • LCMS-HRMS : Confirm molecular weight (e.g., observed [M+H]+ at m/z 280–300 range, inferred from and ).
  • HPLC : Use gradient elution (e.g., 65:35 methanol/buffer, pH 4.6, as in ) to assess purity (>95%).
  • NMR : Analyze trifluoromethyl and piperidine proton environments (δ 1.5–3.5 ppm for piperidine; δ 4.0–4.5 ppm for ester methyl).
  • Key Reference : provides LCMS (m/z 818 [M+H]+) and HPLC retention time (1.15 min) for a structurally related compound, demonstrating methodology.

How can researchers design in vitro assays to evaluate this compound’s activity on peptide-activated receptors (e.g., GLP-1)?

Q. Advanced Research Focus

  • Assay Design : Use HEK293 cells transfected with human GLP-1 receptors. Measure cAMP accumulation via luminescence ( describes similar assays for imidazole derivatives targeting GLP-1).
  • Controls : Include positive controls (e.g., exendin-4) and assess dose-response curves (EC50 determination).
  • Data Interpretation : Compare binding affinity (Ki) with structural analogs (e.g., ’s benzamide derivatives targeting phosphatase-related pathways).

What strategies are effective for resolving enantiomers of this compound and evaluating their biological activity?

Q. Advanced Research Focus

  • Chiral Separation : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak IC) and CO2/ethanol mobile phase.
  • Activity Testing : Compare enantiomers in receptor-binding assays (e.g., ’s focus on stereospecific activation of GLP-1 receptors).
  • Case Study : ’s use of [S]-oxetan-2-ylmethyl groups highlights the importance of stereochemistry in biological activity.

How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with -CF2CF3) or piperidine substituents (e.g., introduce spirocyclic rings, as in ).
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the ester carbonyl).
  • Data Analysis : Corrogate potency (IC50) with substituent electronegativity (e.g., ’s herbicide SAR studies on trifluoromethylpyridinyl derivatives).

What computational approaches predict off-target interactions for this compound?

Q. Advanced Research Focus

  • Target Prediction : Use SwissTargetPrediction or SEA to identify kinases or GPCRs (e.g., ’s benzamide derivatives target phosphatase-related pathways).
  • ADMET Profiling : Predict metabolic stability (e.g., CYP3A4 liability via StarDrop) and blood-brain barrier permeability (e.g., ’s in silico BBB penetration data).
  • Key Reference : provides computational models for similar piperidine derivatives, emphasizing CYP inhibition risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.